1,2,3-Tribenzylguanidine
Description
1,2,3-Tribenzylguanidine is a guanidine derivative with three benzyl (C₆H₅CH₂–) groups attached to the central guanidine core. Guanidine itself (H₂N–C(=NH)–NH₂) is a strong organic base, and its derivatives are widely studied for applications in catalysis, pharmaceuticals, and materials science. The substitution of benzyl groups introduces steric bulk and lipophilicity, which can modulate reactivity, solubility, and biological activity.
Properties
CAS No. |
5440-98-2 |
|---|---|
Molecular Formula |
C22H23N3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1,2,3-tribenzylguanidine |
InChI |
InChI=1S/C22H23N3/c1-4-10-19(11-5-1)16-23-22(24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H2,23,24,25) |
InChI Key |
CRQXNVPOHIITIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=NCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Structural and Substituent Effects
The substituents on the guanidine core significantly influence physicochemical and functional properties. Key comparisons include:
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 1,2,3-Tribenzylguanidine | Three benzyl groups | C₂₁H₂₃N₃ | 317.43 | High lipophilicity, steric hindrance |
| 1,2,3-Triphenylguanidine | Three phenyl groups | C₁₉H₁₇N₃ | 287.36 | Moderate lipophilicity, planar aromaticity |
| 1,3-Diphenylguanidine | Two phenyl groups | C₁₃H₁₃N₃ | 211.27 | Reduced steric hindrance, higher basicity |
| 1,1,3,3-Tetramethylguanidine | Four methyl groups | C₅H₁₃N₃ | 115.18 | High solubility in polar solvents, low bulk |
- Lipophilicity : Benzyl groups in this compound enhance lipophilicity compared to phenyl (Triphenylguanidine) or methyl (Tetramethylguanidine) substituents. This property may improve membrane permeability in biological systems but reduce water solubility .
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